(Tert-butylimino)tris(dimethylamino)tantalum
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Vue d'ensemble
Description
“(Tert-butylimino)tris(dimethylamino)tantalum” is a chemical compound with the linear formula (CH3)3CNTa(N(C2H5)2)3 . It is also known by the synonyms TBTDET and Tris(diethylamino)(tert-butylimino)tantalum(V) . This compound is used as a precursor for tantalum nitride .
Molecular Structure Analysis
The molecular weight of “this compound” is 468.46 . Its IUPAC name is tert-butyliminotantalum;diethylazanide and its SMILES string is CCN(CC)TaCC)(N(CC)CC)=N©C .Chemical Reactions Analysis
“this compound” is used as a precursor in the atomic layer deposition of films . It has been involved in the deposition of TaN thin films using the PEALD technique .Physical and Chemical Properties Analysis
“this compound” is a liquid with a density of 1.252 g/mL at 25 °C . It is sensitive to air and moisture . It reacts with water .Applications De Recherche Scientifique
Vapor Pressure Measurements
- Study 1: Vapor pressures of metalorganic precursors including (tert-butylimino)tris(ethylmethylamino)tantalum were measured, providing critical data for their use in chemical vapor deposition processes. This study is significant for understanding the physical properties essential for material synthesis (Morávek et al., 2014).
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
- Study 2: Research demonstrated the use of tert-butylimino tris(diethylamino) tantalum with atomic hydrogen in forming stoichiometric tantalum nitride (TaN), suggesting its application in low-temperature atomic layer deposition processes for ultraconformal TaNx or Ru/TaNx barriers (Zhao et al., 2005).
- Study 3: A study on plasma-enhanced ALD of TaN using a bis((2-(dimethylamino)ethyl)(methyl)amido)methyl(tert-butylimido)tantalum complex indicated its effectiveness as a diffusion barrier and its potential in semiconductor fabrication (Han et al., 2016).
- Study 6: Tantalum nitride (TaN x ) ALD using (tert-butylimido)tris(diethylamido) tantalum and hydrazine was studied, highlighting the compound’s utility in creating high-density and resistive films, crucial for electronic device manufacturing (Burton et al., 2008).
Material Synthesis and Reaction Studies
- Study 5: Research involving bis[tri(tert.-butyl)silanolato]tantalum(V) trichloride and its reactions provided insights into the synthesis and structural properties of tantalum-based compounds, which are essential for developing new materials (Knizek & Nöth, 2011).
- Study 7: The study on H2 plasma-assisted ALD of TaN films using tert-butylimino-tris-ethylmethylamino tantalum explored its applications in producing films with varying resistivities and surface roughness, important for semiconductor technology (Kim et al., 2006).
Computational Analysis and Mechanistic Insights
- **Study4: Computational studies on transamination during metalorganic chemical vapor deposition (MOCVD) of tantalum nitride films using tert-butylimidotris(dimethylamido) tantalum provided valuable insights into the chemical processes at the molecular level, crucial for optimizing material fabrication techniques (Won et al., 2009).
Additional Applications and Studies
- Study 8: The role of organocatalysts, including tert-butyl derivatives, in the ring-opening polymerization of cyclic esters was explored, demonstrating their potential in polymer chemistry (Xu et al., 2019).
- Study 9-20: Further research into the reactivity, synthesis, characterization, and application in thin film deposition of tantalum-based complexes, including those with tert-butylimino groups, contributes to a broader understanding of their utility in various scientific and industrial processes (Clark et al., 1996; Hossbach et al., 2009; Hellwig et al., 2007; Morris et al., 2015; Zhang et al., 2007; Helgert et al., 2016; Helgert et al., 2014; Sun et al., 1995; Song & Rhee, 2008; Straten et al., 2004; Fandos et al., 2008; Tsurumi et al., 1981).
Safety and Hazards
Orientations Futures
“(Tert-butylimino)tris(dimethylamino)tantalum” has been used as a precursor for the deposition of TaN thin films using the PEALD technique . The TaN films deposited by PEALD exhibited a lower resistivity of 200 – 500 μΩ-cm compared to thermally deposited ALD TaN films (> 1000.μΩ-cm) . This suggests potential future applications in the field of thin film deposition.
Mécanisme D'action
Target of Action
(Tert-butylimino)tris(dimethylamino)tantalum is primarily used as a precursor in the atomic layer deposition of films . Its primary targets are the surfaces on which these films are deposited. The role of these targets is to provide a substrate for the deposition process, allowing for the creation of thin films with precise control over thickness and composition.
Mode of Action
The compound interacts with its targets through a process known as atomic layer deposition (ALD). In ALD, the precursor molecules react with the surface in a self-limiting way, meaning that only a single atomic layer is deposited in each reaction cycle . This allows for precise control over film thickness and composition. The resulting changes include the formation of a thin film on the target surface.
Result of Action
The result of the action of this compound is the formation of a thin film on the target surface. This film can have a variety of properties depending on the specific deposition conditions and the nature of the other precursors used in the process .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of (Tert-butylimino)tris(dimethylamino)tantalum can be achieved through the reaction of Tantalum(V) chloride pentahydrate with Tert-butylimine and Dimethylamine in the presence of a reducing agent.", "Starting Materials": [ "Tantalum(V) chloride pentahydrate", "Tert-butylimine", "Dimethylamine", "Reducing agent (e.g. Lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve Tantalum(V) chloride pentahydrate in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Add the reducing agent slowly to the solution while stirring vigorously.", "Step 3: Add Tert-butylimine and Dimethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the desired product." ] } | |
Numéro CAS |
69039-11-8 |
Formule moléculaire |
C10H27N4Ta-3 |
Poids moléculaire |
384.30 g/mol |
Nom IUPAC |
tert-butyliminotantalum;dimethylazanide |
InChI |
InChI=1S/C4H9N.3C2H6N.Ta/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1; |
Clé InChI |
SYMKICRWMGYUAR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
SMILES canonique |
CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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